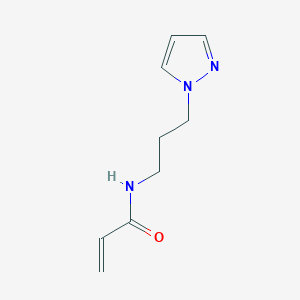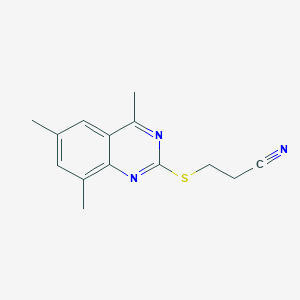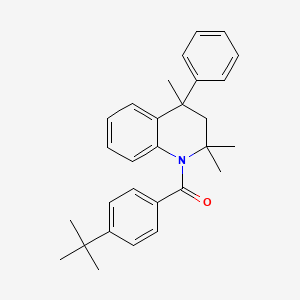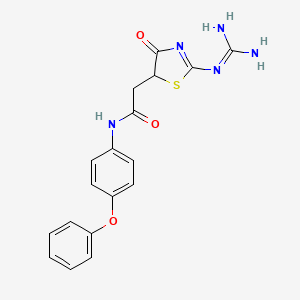![molecular formula C15H12N6O B11043573 11-amino-8-methyl-5-phenyl-4,5,7,11,13-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8,12-pentaen-10-one](/img/structure/B11043573.png)
11-amino-8-methyl-5-phenyl-4,5,7,11,13-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8,12-pentaen-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-amino-8-methyl-5-phenyl-4,5,7,11,13-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8,12-pentaen-10-one is a complex heterocyclic compound. This compound is notable for its unique structure, which includes multiple nitrogen atoms and a tricyclic framework. Such compounds often exhibit interesting chemical properties and biological activities, making them valuable in various fields of scientific research.
Preparation Methods
The synthesis of 11-amino-8-methyl-5-phenyl-4,5,7,11,13-pentazatricyclo[74002,6]trideca-1,3,6,8,12-pentaen-10-one typically involves multi-step organic reactionsIndustrial production methods would likely involve optimizing these reactions for higher yields and purity, possibly using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitrogen-containing rings, potentially leading to the formation of amines or other reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule, altering its properties and reactivity.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Scientific Research Applications
11-amino-8-methyl-5-phenyl-4,5,7,11,13-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8,12-pentaen-10-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple nitrogen atoms in its structure allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways involved would depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules with nitrogen atoms, such as pyrazoles, thiazoles, and indoles. Compared to these, 11-amino-8-methyl-5-phenyl-4,5,7,11,13-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8,12-pentaen-10-one is unique due to its tricyclic structure and the specific arrangement of nitrogen atoms. This uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for specialized applications .
Properties
Molecular Formula |
C15H12N6O |
|---|---|
Molecular Weight |
292.30 g/mol |
IUPAC Name |
11-amino-8-methyl-5-phenyl-4,5,7,11,13-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8,12-pentaen-10-one |
InChI |
InChI=1S/C15H12N6O/c1-9-12-13(17-8-20(16)15(12)22)11-7-18-21(14(11)19-9)10-5-3-2-4-6-10/h2-8H,16H2,1H3 |
InChI Key |
WQLGLZMCJKXYAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C3C=NN(C3=N1)C4=CC=CC=C4)N=CN(C2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-(1-benzofuran-2-yl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11043505.png)
![Tetramethyl 6'-(biphenyl-4-ylcarbonyl)-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11043506.png)

![1-(3-methoxyphenyl)-7-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11043515.png)



![4-[4-(Piperidinosulfonyl)-2-thienyl]-1,3-thiazol-2-amine](/img/structure/B11043545.png)
![[(4,6-Dichloro-7-methoxy-1,3-benzodioxol-5-yl)methylidyne]azane oxide](/img/structure/B11043546.png)
![1-(butan-2-yl)-7-hydroxy-4-(4-propoxyphenyl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11043547.png)


